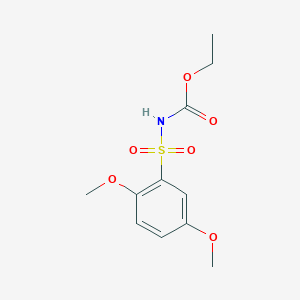
Ethyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate is an organic compound that features a benzene ring substituted with two methoxy groups and a sulfonylcarbamate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate typically involves the sulfonylation of 2,5-dimethoxybenzene followed by the introduction of the carbamate group. The process can be summarized as follows:
Sulfonylation: 2,5-dimethoxybenzene is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine to form 2,5-dimethoxybenzenesulfonyl chloride.
Carbamate Formation: The resulting sulfonyl chloride is then reacted with ethyl carbamate (urethan) in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Electrophilic Aromatic Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the sulfonyl group.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Substituted sulfonyl derivatives.
Oxidation: Oxidized methoxy or sulfonyl derivatives.
Reduction: Reduced methoxy or sulfonyl derivatives.
科学的研究の応用
Ethyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The sulfonylcarbamate group can act as a functional moiety that interacts with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules.
類似化合物との比較
- Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate
- Ethyl (3,4-dimethoxybenzene-1-sulfonyl)carbamate
- Ethyl (2,5-dimethoxybenzene-1-sulfonyl)urea
Uniqueness: this compound is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. The combination of the sulfonyl and carbamate groups also provides distinct chemical properties that can be exploited in various applications.
特性
CAS番号 |
90096-46-1 |
|---|---|
分子式 |
C11H15NO6S |
分子量 |
289.31 g/mol |
IUPAC名 |
ethyl N-(2,5-dimethoxyphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H15NO6S/c1-4-18-11(13)12-19(14,15)10-7-8(16-2)5-6-9(10)17-3/h5-7H,4H2,1-3H3,(H,12,13) |
InChIキー |
IBRYMBHBIFUUJB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


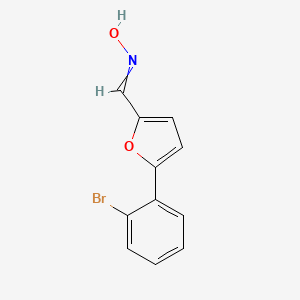
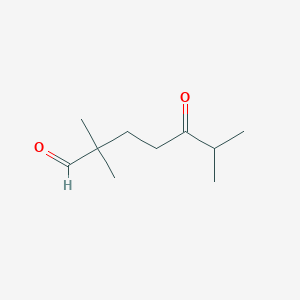
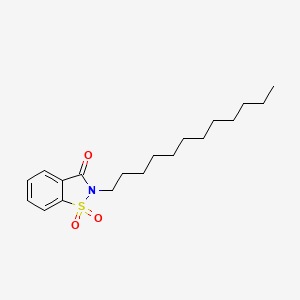
![(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one](/img/structure/B14393689.png)
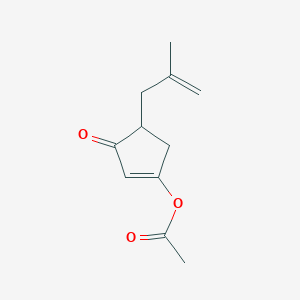
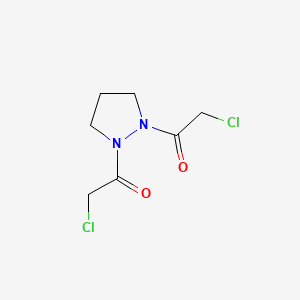
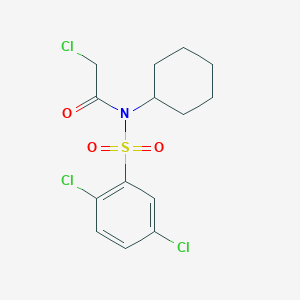
![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)
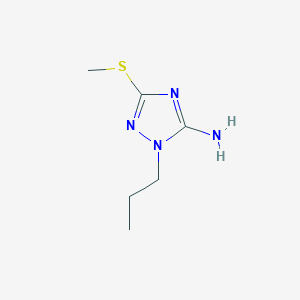
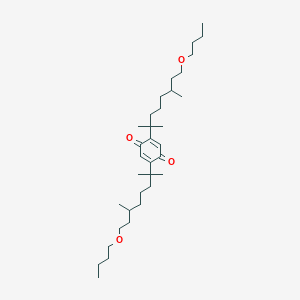
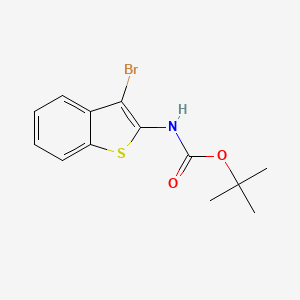
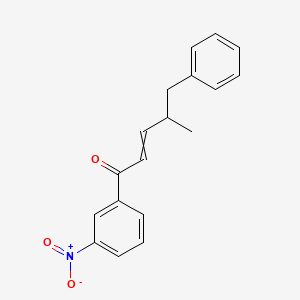
![5-Chloro-1-{[(4-chlorophenyl)methoxy]methyl}pyrimidin-2(1H)-one](/img/structure/B14393774.png)
![2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol](/img/structure/B14393776.png)
